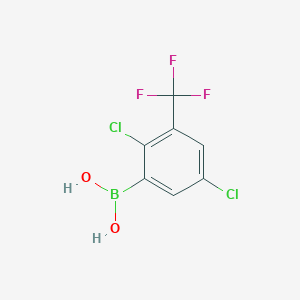

2,5-Dichloro-3-(trifluoromethyl)penylboronic acid

Description

2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with two chlorine atoms at the 2- and 5-positions and a trifluoromethyl (-CF₃) group at the 3-position. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions due to their ability to form stable complexes with transition metals, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The electron-withdrawing chlorine and trifluoromethyl substituents in this compound likely enhance its stability and modulate its reactivity in synthetic applications .

Properties

IUPAC Name |

[2,5-dichloro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O2/c9-3-1-4(7(11,12)13)6(10)5(2-3)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWGSEFROQNRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C(F)(F)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(trifluoromethyl)penylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dichloro-3-(trifluoromethyl)benzene.

Lithiation: The benzene derivative undergoes lithiation using n-butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures.

Borylation: The lithiated intermediate is then treated with trimethyl borate (B(OCH3)3) to introduce the boronic acid group.

Hydrolysis: The resulting boronate ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(trifluoromethyl)penylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid is in the Suzuki-Miyaura reaction. This reaction allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which are crucial in pharmaceuticals and materials science. The compound's structure enhances its reactivity and selectivity in these reactions.

Mechanism of Action

In the Suzuki-Miyaura reaction, 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid acts as a nucleophile that reacts with an aryl halide in the presence of a palladium catalyst. The resulting biaryl compound is formed through a series of oxidative addition and reductive elimination steps facilitated by the palladium catalyst. The trifluoromethyl group provides electronic effects that can influence the reaction pathway and product distribution .

Development of Biologically Active Molecules

Pharmaceutical Applications

The compound is instrumental in synthesizing biologically active molecules. For instance, it has been used to develop inhibitors for various biological targets, including kinases involved in cancer progression. The introduction of the trifluoromethyl group can significantly alter the pharmacokinetic properties of drug candidates, enhancing their metabolic stability and binding affinity .

Case Study: GSK-3β Inhibitors

In studies focusing on Glycogen Synthase Kinase 3β (GSK-3β), derivatives synthesized using 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid demonstrated potent inhibitory activity against cancer cell lines. The incorporation of this boronic acid into drug scaffolds allowed researchers to assess its impact on biological activity and selectivity against various kinases .

Material Science Applications

Advanced Materials Production

In addition to its role in organic synthesis, 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid is utilized in producing advanced materials such as polymers and electronic components. Its ability to form stable carbon-boron bonds makes it a valuable building block for creating functionalized materials with tailored properties .

Industrial Production Methods

The industrial synthesis of this compound often involves large-scale borylation reactions optimized for high yield and purity. Continuous flow reactors are employed to enhance efficiency and scalability, ensuring consistent product quality .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(trifluoromethyl)penylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique substituent profile distinguishes it from simpler boronic acids and other halogenated analogs. Below is a comparative analysis based on substituent effects and available

Table 1: Substituent and Functional Group Comparison

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The chlorine and trifluoromethyl groups in the target compound increase the electron-deficient nature of the phenyl ring compared to unsubstituted PBA. This may reduce its reactivity in Suzuki-Miyaura couplings due to decreased boronate formation kinetics but improve stability under basic conditions .

Physicochemical Properties

- Purity and Handling : High-purity boronic acids like PBA (99.9% purity) are standard in synthetic applications, implying similar quality requirements for the target compound .

- Thermal Stability : Evidence from fire science studies on boronic acids suggests that halogenation may improve flame retardancy, though this remains speculative for the target compound .

Biological Activity

2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique electronic properties imparted by the trifluoromethyl and dichloro substituents, which may influence its interaction with biological targets.

- Molecular Formula : C₈H₅Cl₂F₃B

- Molecular Weight : 235.85 g/mol

- IUPAC Name : 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid

The biological activity of 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid primarily arises from its ability to bind to various biomolecules, including proteins and enzymes. Boronic acids are known to interact with diols in sugars and other biomolecules, which can inhibit certain enzymatic activities.

Anticancer Activity

Studies have indicated that boronic acids can act as inhibitors of specific cancer-related pathways. For example, the inhibition of glucose transporter 1 (GLUT1) has been identified as a promising strategy in cancer therapy. Compounds structurally similar to 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid have shown effectiveness in reducing glucose uptake in cancer cells, thereby limiting their energy supply and proliferation .

Enzyme Inhibition

Research has demonstrated that boronic acids can inhibit proteases and other enzymes involved in critical cellular processes. For instance, compounds similar to 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid have been evaluated for their ability to inhibit MurB, an enzyme essential for bacterial cell wall biosynthesis. Inhibition of this enzyme presents a potential pathway for antibiotic development .

Study on GLUT1 Inhibition

A study involving a series of boronic acid derivatives assessed their inhibitory effects on GLUT1. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 30 μM. The compound's structure was correlated with its inhibitory potency, suggesting that the electronic properties of the substituents play a crucial role in activity .

| Compound | IC50 (μM) | % Glucose Uptake Inhibition |

|---|---|---|

| Compound A (reference) | 15.7 | <20% |

| 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid | TBD | TBD |

Enzyme Binding Affinity

In another study focused on MurB inhibition, various boronic acids were screened for binding affinity using differential scanning fluorimetry (DSF). The results indicated that modifications to the boronic acid structure could enhance binding affinity and specificity towards MurB, highlighting the importance of structural optimization in drug design .

| Fragment | ΔTm (°C) | Kd (μM) |

|---|---|---|

| Fragment 1 | +5.0 | 2.88 |

| 2,5-Dichloro-3-(trifluoromethyl)phenylboronic acid | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-3-(trifluoromethyl)phenylboronic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using halogenated precursors and boronic acid intermediates. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., THF, DMF) under inert atmosphere .

- Base selection : Na₂CO₃ or Cs₂CO₃ to maintain pH > 9.0, critical for boronic acid stability .

- Temperature : 80–100°C for 12–24 hours, monitored via TLC or LCMS for intermediate formation .

- Validation : LCMS (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.23–1.26 minutes under SQD-FA05 conditions) confirm purity .

Q. How can researchers mitigate decomposition or side reactions during purification?

- Methodological Answer :

- Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate boronic acid from hydrolyzed byproducts.

- Acidic stabilization : Add 1% acetic acid to mobile phases to suppress boroxine formation .

- Low-temperature storage : Store at –20°C under argon to prevent oxidation .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water (<0.1 mg/mL at 25°C). Co-solvents like THF:water (4:1) improve aqueous compatibility .

- Stability : Degrades in basic aqueous media (pH > 10) due to boronic acid hydrolysis. Use pH 6–8 buffers for biological assays .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (–Cl, –CF₃) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The –CF₃ group reduces electron density at the boron center, slowing transmetallation but improving selectivity for aryl chlorides over bromides in Suzuki couplings .

- Steric effects : 2,5-Dichloro substitution may hinder catalyst access, requiring bulkier ligands (e.g., XPhos) to enhance yields .

- Validation : Compare coupling efficiencies with meta- or para-substituted analogs via kinetic studies .

Q. What advanced spectroscopic techniques are required to resolve structural ambiguities in derivatives?

- Methodological Answer :

- ¹⁹F NMR : Quantifies –CF₃ group orientation and detects fluorinated byproducts (δ –60 to –65 ppm) .

- X-ray crystallography : Resolves Cl/CF₃ positional isomerism in crystalline derivatives .

- High-resolution MS : Differentiates isotopic patterns (e.g., ³⁵Cl/³⁷Cl) for halogenated intermediates .

Q. How can researchers address contradictory data in reaction yields or selectivity across studies?

- Methodological Answer :

- Controlled experiments : Vary catalyst loading (1–5 mol%), solvent (DMF vs. THF), and temperature to identify outlier conditions .

- Computational modeling : Use DFT calculations to map transition states and predict steric/electronic barriers .

- Batch analysis : Compare LCMS profiles across replicates to detect trace impurities affecting yields .

Q. What role does this compound play in synthesizing spirocyclic or polyfluorinated pharmacophores?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.